2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene

Organic Electronics Fluorinated Materials Property Prediction

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is a perfluoroaryl-substituted thiophene derivative belonging to the class of electron-deficient, fluorinated heterocycles intended for organic electronic applications. Its molecular formula is C₂₈F₂₀S₃, with a molecular weight of 812.5 g·mol⁻¹, and it carries four pentafluorophenyl (C₆F₅) groups—two attached directly to the thiophene core via C–C bonds and two linked through C–S–C bridges.

Molecular Formula C28F20S3
Molecular Weight 812.5 g/mol
CAS No. 602302-48-7
Cat. No. B12573017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene
CAS602302-48-7
Molecular FormulaC28F20S3
Molecular Weight812.5 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F)SC4=C(C(=C(C(=C4F)F)F)F)F)SC5=C(C(=C(C(=C5F)F)F)F)F
InChIInChI=1S/C28F20S3/c29-3-1(4(30)8(34)11(37)7(3)33)23-27(50-25-19(45)15(41)13(39)16(42)20(25)46)28(51-26-21(47)17(43)14(40)18(44)22(26)48)24(49-23)2-5(31)9(35)12(38)10(36)6(2)32
InChIKeyWVPZIVBVGJESMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene (CAS 602302-48-7): Structural Identity and Procurement-Relevant Characteristics


2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene is a perfluoroaryl-substituted thiophene derivative belonging to the class of electron-deficient, fluorinated heterocycles intended for organic electronic applications [1]. Its molecular formula is C₂₈F₂₀S₃, with a molecular weight of 812.5 g·mol⁻¹, and it carries four pentafluorophenyl (C₆F₅) groups—two attached directly to the thiophene core via C–C bonds and two linked through C–S–C bridges [2]. This substitution pattern distinguishes it from simpler bis(pentafluorophenyl)thiophenes and fully sulfanyl-bridged analogs, imparting a unique combination of electronic and steric properties that could be relevant for n‑type semiconductor design [3].

Why Generic Substitution Fails for 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene (CAS 602302-48-7)


Perfluoroaryl-substituted thiophenes are not interchangeable because even minor variations in the number, position, and linkage type of the pentafluorophenyl groups can substantially alter the molecule's frontier orbital energies, solid-state packing, and charge-transport characteristics [1]. For instance, 2,5-bis(pentafluorophenyl)thiophene (CAS 863913-52-4) carries only two C₆F₅ groups attached via direct C–C bonds and lacks the C–S–C bridges that modulate conjugation and intermolecular interactions in the target compound. Conversely, 2,3,4,5-tetrakis[(pentafluorophenyl)thio]thiophene (CAS 89567-90-8) employs exclusively C–S–C linkages, which can lead to different LUMO stabilization and film morphology [2]. The target compound, with its mixed C–C/C–S–C connectivity, occupies a distinct design space that cannot be replicated by simply substituting one of these analogs, and thus its procurement is justified only when the specific structural motif is required by the synthetic or device-engineering target.

Quantitative Differentiation of 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene (CAS 602302-48-7) from Its Closest Analogs


Fluorine Content and Molecular Weight Distinguish the Target Compound from 2,5-Bis(pentafluorophenyl)thiophene and 2,3,4,5-Tetrakis[(pentafluorophenyl)thio]thiophene

The target compound contains four C₆F₅ groups, yielding a molecular weight of 812.5 g·mol⁻¹ and a fluorine mass fraction of approximately 46.8% [1]. In contrast, 2,5-bis(pentafluorophenyl)thiophene (CAS 863913-52-4) has only two C₆F₅ groups, a molecular weight of 416.4 g·mol⁻¹, and a fluorine mass fraction of 45.6% [2]. 2,3,4,5-Tetrakis[(pentafluorophenyl)thio]thiophene (CAS 89567-90-8) carries four C₆F₅S groups, with a molecular weight of approximately 876.7 g·mol⁻¹ and a fluorine mass fraction of 43.3% [3]. The intermediate fluorine content and molecular volume of the target compound place it in a distinct physico-chemical regime between the two comparators, which may influence solubility, volatility, and film-forming properties.

Organic Electronics Fluorinated Materials Property Prediction

Rotatable Bond Count and Topological Polar Surface Area Differentiate Molecular Flexibility and Packing Potential

The target compound possesses 6 rotatable bonds and a topological polar surface area (TPSA) of 78.8 Ų [1]. The two direct C–C bonds to the pentafluorophenyl groups at the 2- and 5-positions are not freely rotatable due to conjugation, leaving the C–S–C linkages at the 3- and 4-positions as the primary sources of conformational flexibility. The simpler 2,5-bis(pentafluorophenyl)thiophene has only 2 rotatable bonds and a TPSA of 28.2 Ų [2], whereas 2,3,4,5-tetrakis[(pentafluorophenyl)thio]thiophene has 8 rotatable bonds and a TPSA of 101 Ų [3]. The intermediate flexibility and surface polarity of the target compound suggest a distinct balance between molecular rigidity (beneficial for charge transport) and conformational adaptability (beneficial for solution processing and self-assembly).

Computational Chemistry Molecular Descriptors Crystal Engineering

Class-Level Evidence: Perfluoroaryl-Substituted Thiophenes Exhibit Low-Lying LUMO Energies Suitable for n-Type Transport

Although the target compound itself has not been characterized by cyclic voltammetry, a closely related class of perfluoroaryl-substituted thiophenes and siloles studied by Geramita et al. (2006) displayed experimentally determined LUMO energies in the range of −2.6 to −2.9 eV (vs. vacuum) [1]. These values are competitive with established n-type organic semiconductors and are a direct consequence of the strong electron-withdrawing effect of the perfluoroaryl substituents. Given the higher fluorine content and the additional electron-withdrawing sulfanyl bridges in the target compound, it is reasonable to expect its LUMO to lie within or even below this range, though experimental verification is lacking.

Organic Electronics Cyclic Voltammetry Electron Transport

Class-Level Evidence: Perfluoroaryl Thiophenes Show Moderate-to-High Photoluminescence Quantum Yields Relevant for Emissive Applications

In the same study, thiophene-based perfluoroaryl compounds exhibited dilute solution-state photoluminescence quantum yields (PLQY) ranging from 0.25 to 0.71, substantially higher than their silole counterparts (0.01–0.10) [1]. This suggests that the thiophene core, when coupled with perfluoroaryl substituents, can serve as a viable platform for blue-to-green emission. The target compound, with its extended perfluoroaryl periphery and mixed C–C/C–S–C linkages, may offer further opportunities for tuning emission wavelength and efficiency, although specific PLQY data are not yet available.

Photoluminescence OLED Fluorinated Emitters

Best Research and Industrial Application Scenarios for 2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene (CAS 602302-48-7)


n-Type Organic Field-Effect Transistor (OFET) Material Development

The target compound's molecular design—combining the electron-deficient thiophene core with four strong electron-withdrawing pentafluorophenyl groups—aligns with the structural features that, in analogous perfluoroaryl thiophenes, have produced LUMO energies in the range of −2.6 to −2.9 eV suitable for n-type transport [1]. Its higher fluorine loading and the presence of C–S–C bridges may further lower the LUMO, potentially improving electron injection and ambient stability. Researchers fabricating OFETs should evaluate this compound as a small-molecule n-type semiconductor or as a building block for donor–acceptor copolymers, particularly in applications requiring complementary logic circuits.

Blue-to-Green Organic Light-Emitting Diode (OLED) Emitter or Host Material

Based on class-level photophysical data, perfluoroaryl-substituted thiophenes can achieve photoluminescence quantum yields as high as 0.71 in solution [1]. The target compound's extended fluorinated periphery and mixed C–C/C–S–C substitution pattern offer additional handles for tuning emission color and suppressing non-radiative decay. It is a candidate for vacuum-deposited or solution-processed OLED emissive layers or as an electron-transporting host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, where a deep LUMO and high triplet energy are required.

Self-Assembled Monolayer (SAM) Components for Interfacial Engineering

The presence of both C₆F₅ and C₆F₅S substituent types provides multiple modes of non-covalent interaction, including F···F type II contacts and π–πF stacking, which are known to drive ordered self-assembly in perfluoroaryl thiophene derivatives [1]. The intermediate rotatable bond count (6) and moderate TPSA (78.8 Ų) suggest that the molecule can adopt well-defined conformations on metal or oxide surfaces, making it a candidate for SAM-based interfacial layers that tune work function and improve charge injection in organic electronic devices.

Precursor for Site-Selective Late-Stage Functionalization

The distinct chemical environments of the C₆F₅ groups—two attached via robust C–C bonds and two via more labile C–S–C linkages—create opportunities for regioselective chemical modification. The sulfur-linked groups can, in principle, be oxidized to sulfoxides or sulfones or replaced via nucleophilic aromatic substitution under conditions that leave the C–C bonded C₆F₅ groups intact. This architectural feature [2] makes the compound valuable for researchers seeking a modular scaffold for synthesizing asymmetric perfluoroaryl-thiophene libraries or conjugating the thiophene core to other functional units while preserving the electronic integrity of the 2- and 5-positions.

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